molecular formula C18H20BrNO6 B3251825 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 212069-27-7

6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B3251825
CAS No.: 212069-27-7
M. Wt: 426.3 g/mol
InChI Key: XCLZKJDWMYDYOK-DUQPFJRNSA-N
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Description

6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a bromo-substituted naphthyl group attached to a glucopyranoside moiety with an acetamido group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, starting with the bromination of 2-naphthol to introduce the bromo group at the 6-position. This is followed by the formation of the glucopyranoside moiety through glycosylation reactions, often using protecting groups to ensure selectivity. The acetamido group is then introduced through acetylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a substrate in glycosidase enzyme studies.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the glucopyranoside moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

  • 6-Bromo-2-naphthol: Similar structure but lacks the glucopyranoside moiety.

  • 2-Acetamido-2-deoxy-beta-D-glucopyranoside: Similar glucopyranoside structure but lacks the bromo-substituted naphthyl group.

Uniqueness: 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of a bromo-substituted naphthyl group and a glucopyranoside moiety, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO6/c1-9(22)20-15-17(24)16(23)14(8-21)26-18(15)25-13-5-3-10-6-12(19)4-2-11(10)7-13/h2-7,14-18,21,23-24H,8H2,1H3,(H,20,22)/t14-,15-,16-,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLZKJDWMYDYOK-DUQPFJRNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 3
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 4
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 5
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Reactant of Route 6
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

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